molecular formula C12H12O5 B12873155 Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate CAS No. 58835-31-7

Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate

Cat. No.: B12873155
CAS No.: 58835-31-7
M. Wt: 236.22 g/mol
InChI Key: ZTPQCVQGNPAEMU-UHFFFAOYSA-N
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Description

Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)benzoate is an organic compound with the molecular formula C12H12O5 It is a derivative of benzoic acid and features a tetrahydrofuran ring fused to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid with 2-oxotetrahydrofuran-3-yl methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)benzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The tetrahydrofuran ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate: A simpler ester of benzoic acid, lacking the tetrahydrofuran ring.

    Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)acetate: Similar structure but with an acetate group instead of a benzoate group.

Uniqueness

Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)benzoate is unique due to the presence of both the benzoate ester and the tetrahydrofuran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

58835-31-7

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

methyl 2-(2-oxooxolan-3-yl)oxybenzoate

InChI

InChI=1S/C12H12O5/c1-15-11(13)8-4-2-3-5-9(8)17-10-6-7-16-12(10)14/h2-5,10H,6-7H2,1H3

InChI Key

ZTPQCVQGNPAEMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2CCOC2=O

Origin of Product

United States

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